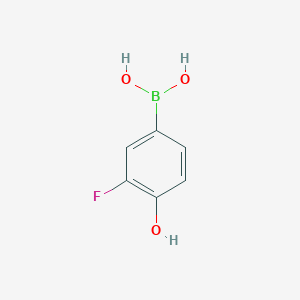

3-fluoro-4-hydroxyphenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNDLOJPYURCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629635 | |

| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-14-5 | |

| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Hydroxyphenylboronic Acid

Strategies for Boronic Acid Moiety Introduction to Fluorinated Hydroxyphenyl Substrates

The creation of the carbon-boron bond in precursors to 3-fluoro-4-hydroxyphenylboronic acid is a critical step that can be achieved through several powerful synthetic strategies. These methods often involve the generation of a nucleophilic aryl species that subsequently reacts with an electrophilic boron source, or the use of transition metal catalysts to directly functionalize a C-H bond or couple an aryl halide with a boron reagent.

Electrophilic Borylation of Arylmetal Intermediates for this compound Precursors

A classic and widely employed strategy for the synthesis of arylboronic acids involves the reaction of an arylmetal intermediate with a borate (B1201080) ester. This approach necessitates the initial formation of a highly reactive organometallic compound, typically a Grignard or organolithium reagent, from an appropriately substituted aryl halide. The phenolic hydroxyl group is generally protected to prevent interference with the formation and reaction of the organometallic species.

The Grignard reaction is a foundational method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to this compound, this approach typically starts with a protected 4-bromo-2-fluorophenol (B1271925). The hydroxyl group is masked with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, to prevent its acidic proton from quenching the Grignard reagent. The protected aryl bromide is then treated with magnesium metal to form the corresponding arylmagnesium bromide. This Grignard reagent is subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Acidic workup then hydrolyzes the resulting boronate ester to yield the desired protected this compound, which can be deprotected in a final step.

| Starting Material | Protecting Group | Borylation Reagent | Product | Yield (%) |

| 4-Bromo-2-fluorophenol | tert-Butyldimethylsilyl | Trimethyl borate | 4-(tert-Butyldimethylsilyloxy)-3-fluorophenylboronic acid | 68 |

| 4-Bromo-2-fluorophenol | Benzyl | Triisopropyl borate | 4-(Benzyloxy)-3-fluorophenylboronic acid | Not Specified |

This table presents representative data for the synthesis of protected this compound precursors via the Grignard reagent approach, based on analogous reactions.

An alternative to the Grignard approach is the use of lithium-halogen exchange, a powerful method for the generation of aryllithium species. This reaction is typically very fast, even at low temperatures, and is often more efficient than Grignard reagent formation for certain substrates. For the synthesis of this compound precursors, a protected 4-bromo-2-fluorophenol is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C). This rapidly generates the corresponding aryllithium intermediate, which is then quenched with a trialkyl borate. Subsequent acidic hydrolysis affords the protected boronic acid. The choice of protecting group for the hydroxyl function is crucial to ensure compatibility with the highly reactive organolithium reagent.

| Starting Material | Protecting Group | Lithiating Agent | Borylation Reagent | Product |

| 4-Bromo-2-fluorophenol | Methoxymethyl (MOM) | n-Butyllithium | Triisopropyl borate | 3-Fluoro-4-(methoxymethoxy)phenylboronic acid |

| 4-Bromo-2-fluorophenol | Benzyl | n-Butyllithium | Trimethyl borate | 3-Fluoro-4-(benzyloxy)phenylboronic acid |

This interactive table illustrates the lithium-halogen exchange mediated borylation for the synthesis of precursors to this compound, with data extrapolated from similar synthetic transformations.

Transition Metal-Catalyzed Arylboronate Synthesis of this compound Scaffolds

In recent decades, transition metal catalysis has revolutionized the synthesis of arylboronic acids and their esters, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods. Palladium and iridium-catalyzed reactions are particularly prominent in this field.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester. This method is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound precursors, a protected 4-bromo-2-fluorophenol can be coupled with B₂pin₂ in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. This method avoids the use of highly reactive and sensitive organometallic intermediates.

| Aryl Halide | Diboron Reagent | Catalyst / Ligand | Base | Product | Yield (%) |

| O-Protected 4-bromo-2-fluorophenol | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate (B1210297) | O-Protected this compound pinacol (B44631) ester | 85-95 |

| O-Protected 4-chloro-2-fluorophenol | Tetrahydroxydiboron | XPhos-Pd-G2 / XPhos | Potassium acetate | O-Protected this compound | 70-85 |

This data table summarizes typical conditions and expected yields for the palladium-catalyzed Miyaura borylation of protected 4-halo-2-fluorophenols, based on established methodologies.

A more recent and atom-economical approach to arylboronates is the direct borylation of aromatic C-H bonds

Electrochemical Approaches in Arylboronic Acid Synthesis

Electrosynthesis presents an intriguing alternative to traditional chemical methods for preparing organoboronic derivatives. researchgate.net This approach often circumvents the need for harsh reagents and can offer improved selectivity and yields. The synthesis of arylboronic acids via electrochemical means typically involves the reductive coupling of an aromatic halide with a suitable boron-containing reagent, such as a trialkyl borate or pinacolborane (HBpin). researchgate.net

The process is generally carried out in a single-compartment electrochemical cell using a sacrificial anode, commonly made of magnesium or aluminum. researchgate.net In a typical setup, the aryl halide (e.g., a substituted bromobenzene) is reduced at the cathode to form a reactive aryl anion intermediate. This intermediate then reacts with the boron reagent present in the electrolyte solution to form the desired arylboronate species.

Key Features of Electrochemical Borylation:

Reaction Initiation: The reaction is initiated by the electrochemical reduction of an organic halide.

Reagents: Aromatic or heteroaromatic halides are coupled with boron sources like trialkyl borates or pinacolborane. researchgate.net

Apparatus: A simple undivided cell with a sacrificial magnesium or aluminum anode is often sufficient. researchgate.net

Solvents: The reaction is typically conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net

While direct electrochemical synthesis of this compound is not extensively detailed in the literature, the general principles are applicable. A plausible precursor would be 4-bromo-2-fluorophenol. However, the acidic proton of the hydroxyl group would likely require protection prior to the electrochemical step to prevent interference with the reactive intermediates.

Table 1: Typical Conditions for Electrochemical Synthesis of Arylboronic Esters

| Parameter | Description |

|---|---|

| Substrate | Aromatic Halide (Ar-X, where X = Br, I) |

| Boron Reagent | Pinacolborane (HBpin) or Trialkyl Borates (B(OR)₃) |

| Anode | Sacrificial (e.g., Magnesium, Aluminum) |

| Cathode | Inert (e.g., Stainless Steel, Carbon) |

| Solvent | DMF or THF |

| Supporting Electrolyte | Tetrabutylammonium (B224687) salts |

| Outcome | Arylboronic esters or acids (after hydrolysis) |

Protection and Deprotection Strategies for the Hydroxyl Group in this compound Synthesis

In multi-step organic synthesis, protecting reactive functional groups is crucial to prevent undesired side reactions. wikipedia.org The synthesis of this compound often involves intermediates or reaction conditions (e.g., organolithium or Grignard reagents) that are incompatible with the acidic proton of the phenolic hydroxyl group. organic-chemistry.org Therefore, the hydroxyl group must be temporarily masked with a protecting group that can be cleanly removed later in the synthetic sequence—a process known as deprotection. wikipedia.org

The choice of a protecting group is critical and depends on its stability to the reaction conditions used for borylation and the mildness of the conditions required for its subsequent removal. jocpr.com For the hydroxyl group of a phenol (B47542), several classes of protecting groups are commonly employed.

Common Protecting Groups for Phenols:

Ethers:

Methyl Ether (Me): Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. It is very stable but requires harsh conditions for removal (e.g., boron tribromide, BBr₃), which may not be compatible with the boronic acid moiety. The existence of the related commercial reagent (3-Fluoro-4-methoxyphenyl)boronic acid suggests this strategy is viable. medchemexpress.com

Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) under basic conditions. It is stable to a wide range of reagents but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method compatible with the boronic acid group. jocpr.com

p-Methoxybenzyl Ether (PMB): Similar to the benzyl group in its introduction, the PMB ether offers an alternative deprotection pathway via oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). highfine.com This allows for selective deprotection in the presence of a benzyl ether. highfine.com

Silyl Ethers:

tert-Butyldimethylsilyl Ether (TBDMS): Formed by reacting the phenol with TBDMS-Cl in the presence of a base like imidazole. TBDMS ethers are stable under many reaction conditions but are easily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. highfine.com Their stability is generally sufficient for many borylation procedures. jocpr.com

Table 2: Selected Protecting Groups for Phenolic Hydroxyl Groups

| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Stability Profile |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many organometallics. |

| p-Methoxybenzyl (PMB) | PMB-Cl, Base (e.g., NaH) | DDQ or CAN (Oxidative); TFA (Acidic) | Less stable to acid than Bn; allows orthogonal removal. highfine.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF (Fluoride source); Acetic Acid (Acidic) | Stable to base and mild organometallics; sensitive to acid and fluoride. highfine.com |

Regioselective Synthesis of Fluorinated Hydroxyphenylboronic Acid Isomers

Controlling the substitution pattern on an aromatic ring—regioselectivity—is a central challenge in organic synthesis. The preparation of this compound requires the precise placement of three different substituents. The most common and reliable strategy to achieve this is to begin with a commercially available starting material where the relative positions of two substituents are already fixed.

A highly effective route starts with 4-bromo-2-fluorophenol . In this precursor, the key hydroxyl and fluorine substituents are already in the correct 1,2,4-relationship. The synthesis then proceeds through a sequence of protection, borylation, and deprotection steps:

Protection: The hydroxyl group of 4-bromo-2-fluorophenol is first protected, for example, as a benzyl ether, to prevent interference in the subsequent step.

Borylation: The aryl bromide is then converted to the boronic acid. A common method is a metal-halogen exchange reaction, where the aryl bromide is treated with a strong base like n-butyllithium at low temperatures to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

Hydrolysis/Deprotection: The resulting boronate ester is hydrolyzed with aqueous acid to yield the protected boronic acid. Finally, the protecting group (e.g., the benzyl group) is removed via catalytic hydrogenation to afford the target molecule, this compound.

This sequence ensures absolute control over the isomer that is formed, as the regiochemistry is dictated by the structure of the initial reactant. This method is generally preferred over attempting to introduce the substituents onto a bare benzene (B151609) ring, which could lead to a mixture of isomers that are difficult to separate.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Hydroxyphenylboronic Acid

Catalytic Reactivity and Mechanism of 3-Fluoro-4-hydroxyphenylboronic Acid in Cross-Coupling Reactions

This compound is a versatile reagent in a variety of metal-catalyzed cross-coupling reactions. Its reactivity is governed by the electronic properties of the fluorine and hydroxyl substituents, which influence the key steps of the catalytic cycles.

Suzuki-Miyaura Cross-Coupling Mechanisms and the Influence of Fluorine

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of an organohalide (R-X) to a palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The presence of the hydroxyl group in this compound can influence the ease of boronate formation. Finally, the reductive elimination step involves the coupling of the two organic groups on the palladium center and regenerates the palladium(0) catalyst.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

| This compound | Aryl Chloride | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to Good |

Palladium-Catalyzed Arylation Reactions Involving this compound

Palladium-catalyzed arylation reactions are a broad class of transformations that form aryl-aryl or aryl-heteroaryl bonds. When using arylboronic acids like this compound, the mechanism often follows a similar pathway to the Suzuki-Miyaura coupling. A key application is the direct C-H arylation, which avoids the need for pre-functionalized starting materials.

In a typical C-H arylation, a palladium(II) catalyst activates a C-H bond of a substrate, often with the assistance of a directing group. The resulting palladacycle then undergoes transmetalation with the arylboronic acid. The electron-withdrawing fluorine atom in this compound can influence the rate of this transmetalation step. Reductive elimination then furnishes the arylated product and regenerates the active palladium catalyst. The presence of an oxidant is often required to maintain the palladium in the active +2 oxidation state.

The electronic nature of the substituents on the arylboronic acid plays a crucial role. While electron-donating groups can sometimes accelerate the reaction, the specific combination of the fluoro and hydroxyl groups in this compound presents a nuanced case. The hydroxyl group can participate in protonolysis or act as an internal base, while the fluoro group modulates the electron density of the aromatic ring.

| Substrate | Arylating Agent | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Heterocycle (e.g., Thiophene) | This compound | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 110 | Variable |

| Arene with Directing Group | This compound | Pd(TFA)₂ | Cu(OAc)₂ | DCE | 120 | Variable |

Copper-Catalyzed Transformations with this compound

Copper-catalyzed cross-coupling reactions provide an economical and often milder alternative to palladium-catalyzed systems. Reactions such as the Chan-Lam coupling for C-N, C-O, and C-S bond formation, and Ullmann-type reactions are prominent examples.

The mechanism of copper-catalyzed couplings with arylboronic acids is still a subject of extensive research, but a general framework involves the formation of a copper(II) boronate intermediate. This intermediate can then undergo ligand exchange with a nucleophile (e.g., an amine or alcohol). A subsequent reductive elimination from a copper(III) intermediate, or a different pathway, leads to the desired product and regenerates the active copper species. The presence of an oxidant, often atmospheric oxygen, is typically required.

For this compound, the hydroxyl group can potentially coordinate to the copper center, influencing the geometry and reactivity of the intermediates. The electron-withdrawing fluorine atom will affect the electron density on the aromatic ring and, consequently, the rate of the key bond-forming steps. Copper-catalyzed methods have been developed for a variety of transformations of arylboronic acids in water, highlighting the green chemistry potential of these systems. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Amine (R₂NH) | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Good |

| Phenol (B47542) (ArOH) | This compound | Cu₂O | Et₃N | Toluene | 80 | Moderate to Good |

Rhodium-Catalyzed Cyanation Reactions

Rhodium catalysts have emerged as effective promoters for the cyanation of arylboronic acids, providing a valuable route to aryl nitriles. These reactions often employ electrophilic cyanating agents.

A plausible mechanism for the rhodium-catalyzed cyanation of an arylboronic acid begins with the transmetalation of the aryl group from the boronic acid to a rhodium(I) species, generating an aryl-rhodium(I) intermediate. This intermediate then interacts with the cyanating agent. The subsequent steps can involve oxidative addition of the cyanating agent to the rhodium center, followed by reductive elimination of the aryl nitrile. Alternatively, the aryl-rhodium intermediate may directly attack the electrophilic cyanide source. nih.gov

| Substrate | Cyanating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | [Rh(cod)Cl]₂ | K₂CO₃ | Toluene | 80 | Moderate to Good |

Non-Catalytic Transformations of this compound

Petasis Reaction Applications

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. This reaction is notable for its operational simplicity and the diversity of products that can be accessed.

The mechanism of the Petasis reaction is thought to proceed through the condensation of the amine and the carbonyl compound to form an iminium ion. The boronic acid then reacts with the hydroxyl group of an α-hydroxy acid (if used as the carbonyl component) or the hydroxyl group of the boronic acid itself can be activated, forming a tetracoordinate "ate" complex. This complex then delivers the organic group from the boron to the electrophilic carbon of the iminium ion in an intramolecular fashion.

The electronic nature of the boronic acid significantly influences the outcome of the Petasis reaction. Research has shown that phenylboronic acids substituted with electron-withdrawing groups at the 3-position, such as a fluoro group, can lead to low conversion rates. nih.gov This is likely due to the decreased nucleophilicity of the aryl group being transferred from the boronate complex. Similarly, the presence of a hydroxyl group, as in 3-hydroxyphenylboronic acid, has been observed to result in poor yields in some cases. nih.gov Therefore, it is expected that this compound would exhibit attenuated reactivity in the Petasis reaction under standard conditions.

| Amine | Carbonyl Compound | Boronic Acid | Solvent | Temperature (°C) | Conversion/Yield |

|---|---|---|---|---|---|

| Secondary Amine (e.g., Piperidine) | Glyoxylic Acid | This compound | Dichloromethane | Room Temp | Expected to be low |

| Primary Amine (e.g., Benzylamine) | Salicylaldehyde | This compound | Ethanol | Room Temp | Expected to be low |

Oxidation Reactions of the Hydroxyl Group in this compound

The hydroxyl group of this compound, being attached to an aromatic ring, imparts phenolic character to the molecule. Phenols are susceptible to oxidation, which can proceed through various mechanisms depending on the oxidant and reaction conditions. While specific studies on the oxidation of the hydroxyl group in this compound are not extensively detailed in the available literature, the reactivity can be inferred from the well-established chemistry of phenols and substituted phenols.

Oxidation of phenols can lead to a variety of products, including quinones, phenoxy radicals, and polymeric materials. The reaction is often initiated by the formation of a phenoxy radical, a process that can be facilitated by one-electron oxidants. The fluorine and boronic acid substituents on the aromatic ring are expected to influence the oxidation potential of the hydroxyl group and the stability of the resulting radical or quinone-type intermediates. The electron-withdrawing nature of both the fluorine atom and the boronic acid group would likely increase the oxidation potential of the phenolic hydroxyl group, making it less susceptible to oxidation compared to phenol itself.

Common oxidizing agents for phenols include:

Fremy's salt (Potassium nitrosodisulfonate): This reagent is known for the selective oxidation of phenols to quinones. In the case of this compound, oxidation would be expected to yield a fluoro-substituted hydroxyquinone, although the boronic acid group's stability under these conditions would need to be considered.

Salcomine-oxygen systems: These cobalt-salen complexes can catalyze the aerobic oxidation of phenols to quinones.

Transition metal oxidants: Reagents like chromic acid, manganese dioxide, and silver oxide are capable of oxidizing phenols, though they may lack selectivity and could potentially interact with the boronic acid group.

The presence of the boronic acid group introduces a potential complication, as boronic acids themselves can undergo oxidation, typically to the corresponding phenol. This reaction is often facilitated by reagents like hydrogen peroxide. Therefore, achieving selective oxidation of the hydroxyl group in the presence of the boronic acid would require careful selection of reagents and reaction conditions.

Reduction Reactions of Carboxylic Acid Derivatives

While this compound does not itself contain a carboxylic acid derivative, such derivatives can be envisioned through synthetic transformations of the existing functional groups. For instance, the boronic acid could potentially be converted to a carboxylic acid group, which could then be transformed into various derivatives such as esters, amides, or acid chlorides. The reduction of these hypothetical derivatives would follow established mechanistic pathways.

The reduction of carboxylic acid derivatives is a fundamental transformation in organic synthesis, typically leading to either aldehydes or alcohols. The outcome of the reduction is highly dependent on the nature of the reducing agent and the specific carboxylic acid derivative. acs.orgbohrium.comnih.gov

Common Reducing Agents and Their Mechanisms:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing most carboxylic acid derivatives, including acids, esters, and amides, to the corresponding alcohols or amines. acs.orgnih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. For esters and acid chlorides, this is followed by the elimination of the leaving group (alkoxide or chloride) to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. nih.gov In the case of amides, the initial adduct collapses to an iminium ion, which is then reduced to an amine.

Sodium Borohydride (NaBH₄): A milder reducing agent than LiAlH₄. It is generally effective for the reduction of aldehydes, ketones, and acid chlorides to alcohols. bohrium.com Esters and amides are typically not reduced by NaBH₄ under standard conditions. bohrium.com

Diborane (B₂H₆): Diborane is a selective reagent that readily reduces carboxylic acids to primary alcohols. bohrium.com It is also effective for the reduction of amides. The mechanism involves the coordination of the boron to the carbonyl oxygen, followed by hydride transfer.

Diisobutylaluminum Hydride (DIBAL-H): This bulky and less reactive hydride reagent is often used for the partial reduction of esters to aldehydes at low temperatures. acs.org The tetrahedral intermediate formed upon hydride attack is stable at low temperatures, and upon aqueous workup, it hydrolyzes to the aldehyde.

| Carboxylic Acid Derivative | Reducing Agent | Primary Product |

|---|---|---|

| Acid Chloride | LiAlH₄, NaBH₄ | Primary Alcohol |

| Acid Chloride | LiAl(OᵗBu)₃H | Aldehyde |

| Ester | LiAlH₄ | Primary Alcohol |

| Ester | DIBAL-H (-78 °C) | Aldehyde |

| Carboxylic Acid | LiAlH₄, B₂H₆ | Primary Alcohol |

| Amide | LiAlH₄, B₂H₆ | Amine |

Nucleophilic Aromatic Substitution on Fluorinated Boronic Acid Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction for the functionalization of aromatic rings. The reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. researchgate.net In this compound, the fluorine atom can potentially act as a leaving group. The success of an SₙAr reaction on this substrate would depend on the activating effect of the other substituents.

The most common mechanism for SₙAr is the addition-elimination pathway. researchgate.netnih.gov This involves two main steps:

Addition of the nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing groups present.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group with its pair of electrons.

For this compound, the hydroxyl group is para to the fluorine atom. Its strong electron-donating nature would destabilize the negative charge of the Meisenheimer complex, thus hindering the reaction. However, under strongly basic conditions, the hydroxyl group would be deprotonated to an alkoxide, which is an even stronger electron-donating group, further disfavoring the SₙAr reaction.

An alternative mechanism, the elimination-addition (benzyne) mechanism, typically occurs in the absence of strong electron-withdrawing groups and requires a very strong base. nih.gov This pathway is unlikely to be significant for this compound under typical SₙAr conditions.

It is important to note that in some cases, the boronic acid group itself can be the subject of nucleophilic substitution, a reaction that is central to the utility of boronic acids in cross-coupling reactions.

Borane (B79455) Dehydrogenation Reactions

The term "borane dehydrogenation" most commonly refers to the release of hydrogen gas from amine-borane adducts, which are considered promising materials for chemical hydrogen storage. researchgate.net These reactions typically involve the coupling of a protic N-H bond with a hydridic B-H bond. While arylboronic acids are not amine-boranes, the possibility of their involvement in dehydrogenation reactions as catalysts or substrates is an area of interest.

The available literature primarily focuses on the dehydrogenation of ammonia (B1221849) borane and its derivatives, often catalyzed by transition metal complexes or, more recently, by metal-free systems such as frustrated Lewis pairs and organocatalysts. researchgate.netlibretexts.orgmdpi.com

There is limited direct evidence to suggest that this compound itself would undergo a dehydrogenation reaction in the same manner as an amine-borane. However, boronic acids, as Lewis acids, could potentially catalyze the dehydrogenation of other substrates. For instance, boronic acids have been shown to catalyze a variety of organic transformations, often by activating a functional group through coordination. It is conceivable that a boronic acid could interact with a suitable hydrogen-rich substrate to facilitate the elimination of H₂.

A hypothetical catalytic cycle could involve:

Coordination of the boronic acid to the substrate.

Activation of a B-H or other X-H bond within the substrate complex.

Elimination of H₂.

Regeneration of the boronic acid catalyst.

However, without specific experimental data for this compound in this context, any proposed mechanism remains speculative.

Aryl Radical Transfer Pathways of Boronic Acids

A significant area of modern organic chemistry involves the use of arylboronic acids as precursors to aryl radicals. chemistrysteps.com This reactivity provides a powerful alternative to traditional methods for generating aryl radicals, such as from diazonium salts or aryl halides. The generation of an aryl radical from an arylboronic acid typically involves an oxidative carbon-boron bond cleavage. chemistrysteps.com

Several catalytic systems have been shown to be effective for this transformation, including: chemistrysteps.com

Manganese(III) acetate (B1210297)

Silver(I)/persulfate

Iron(II or III)/persulfate

The general mechanism is believed to involve a single-electron transfer (SET) from the boronic acid (or its corresponding boronate) to a high-valent metal species or another oxidant. This generates a transient aryl radical and a boron-containing byproduct.

For this compound, the pathway would likely proceed as follows:

Oxidation: An oxidizing agent, such as the sulfate (B86663) radical anion (SO₄⁻•) generated from persulfate, reacts with the arylboronic acid.

Radical Formation: This leads to the formation of the 3-fluoro-4-hydroxyphenyl radical and the elimination of the boronic acid group.

Subsequent Reactions: The generated aryl radical can then participate in a variety of reactions, such as addition to double bonds, hydrogen atom abstraction, or coupling with another radical.

The electronic nature of the substituents on the aromatic ring can influence the ease of radical formation. Both the fluorine and hydroxyl groups will affect the electronic properties of the phenyl ring and thus the rate and efficiency of the radical generation step.

Tautomeric Equilibria and Benzoxaborole Formation in Fluoro-substituted Hydroxyphenylboronic Acids

An interesting aspect of the chemistry of ortho-substituted phenylboronic acids is their potential to exist in equilibrium with cyclic tautomers. For hydroxyphenylboronic acids where the hydroxyl group is ortho to the boronic acid, an intramolecular condensation can occur to form a five-membered ring structure known as a benzoxaborole. nih.govlatech.edu

In the case of this compound, the hydroxyl and boronic acid groups are in a meta relationship, which would not allow for the direct formation of a simple benzoxaborole. However, it is important to consider the chemistry of its isomers. For an analogous compound like 2-fluoro-3-hydroxyphenylboronic acid or 2-hydroxy-3-fluorophenylboronic acid, this tautomeric equilibrium would be highly relevant.

Studies on fluoro-substituted 2-formylphenylboronic acids have shown that they can undergo a tautomeric rearrangement in solution to form the corresponding 3-hydroxybenzoxaboroles. nih.govmaastrichtuniversity.nl This equilibrium is influenced by the solvent and the position of the fluorine substituent. maastrichtuniversity.nl The formation of the cyclic benzoxaborole form can be a crucial factor in the biological activity of these compounds. maastrichtuniversity.nl

The equilibrium between the open-chain boronic acid and the cyclic benzoxaborole form is a dynamic process. latech.edu For benzoxaboroles, the closed form is generally favored in aqueous-organic solvents at room temperature. latech.edu This cyclization is an intramolecular esterification, and the position of the equilibrium is governed by thermodynamic factors.

| Compound Type | Open Form | Cyclic Tautomer | Key Feature |

|---|---|---|---|

| ortho-Hydroxyphenylboronic acid | Acyclic boronic acid | Benzoxaborole | Intramolecular condensation |

| ortho-Formylphenylboronic acid | Acyclic boronic acid | 3-Hydroxybenzoxaborole | Tautomeric equilibrium in solution |

Applications of 3 Fluoro 4 Hydroxyphenylboronic Acid in Complex Organic Synthesis

Construction of Complex Organic Frameworks via Cross-Coupling with 3-Fluoro-4-hydroxyphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency and functional group tolerance in the formation of biaryl linkages. This compound serves as an excellent coupling partner in these reactions, facilitating the introduction of the 3-fluoro-4-hydroxyphenyl motif into larger, more complex structures. This capability is particularly valuable in the construction of complex organic frameworks (COFs), where the precise arrangement of aromatic building blocks dictates the material's properties. The fluorine and hydroxyl substituents on the phenyl ring can influence the electronic properties and intermolecular interactions within the resulting framework, offering a means to fine-tune the material's characteristics for specific applications.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl or Vinyl Halide/Triflate | This compound | Palladium complex | Various | Biaryl or Vinylarene |

Synthesis of Hydroxyphenylnaphthols

The synthesis of hydroxyphenylnaphthols, a class of compounds with potential applications in materials science and as ligands in catalysis, can be achieved through palladium-catalyzed cross-coupling reactions. While specific examples detailing the direct use of this compound for this purpose are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling suggest its suitability. By coupling this compound with a suitably functionalized naphthalene derivative (e.g., a bromo- or iodonaphthol), the desired hydroxyphenylnaphthol structure could be assembled. The reaction conditions would typically involve a palladium catalyst, a suitable base, and an appropriate solvent system.

Preparation of Amino-trimethoxyphenyl-aryl Thiazoles

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of amino-trimethoxyphenyl-aryl thiazoles can be accomplished using the Suzuki-Miyaura coupling reaction. A key step in this synthesis involves the coupling of an aryl boronic acid with a halogenated thiazole precursor. For instance, a novel series of biaryl fused thiazolo[3,2-b] rsc.orgorganic-chemistry.orgresearchgate.nettriazol-2-amines has been synthesized utilizing a Suzuki coupling reaction under microwave irradiation, showcasing the utility of this methodology in constructing complex heterocyclic systems asianpubs.org. Although this specific study does not employ this compound, the established protocol provides a clear pathway for its incorporation to generate novel fluorinated and hydroxylated analogues. The general approach would involve the reaction of a bromo-thiazole intermediate with this compound in the presence of a palladium catalyst.

Development of Aminoindazole Class Sodium Channel Inhibitors

Incorporation of Fluorinated Phenylboronic Acid Moieties into Heterocyclic Systems

The introduction of fluorine atoms and hydroxyl groups into heterocyclic scaffolds can significantly impact their biological activity and physicochemical properties. This compound serves as a key building block for incorporating the 3-fluoro-4-hydroxyphenyl moiety into various heterocyclic systems.

Triazole Derivative Synthesis

1,2,3-Triazoles are a class of heterocycles with a wide range of applications in medicinal chemistry and materials science. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Furthermore, aryl boronic acids can participate in three-component coupling reactions with azides and terminal alkynes to furnish 1,2,3-triazole derivatives rsc.orgresearchgate.net. This methodology provides a direct route to incorporate the 3-fluoro-4-hydroxyphenyl group into a triazole ring. The reaction typically proceeds under mild conditions and offers a high degree of functional group tolerance. A one-pot procedure for the synthesis of 1,2,3-triazole derivatives has been developed using aryl boronic acids, sodium azide, and terminal alkynes over a copper/alumina surface under ball-milling conditions rsc.org. Additionally, copper-catalyzed nucleophilic interrupted click reactions with arylboronic acids have been shown to produce 5-arylated triazoles researchgate.net.

Triazine Derivative Synthesis

Triazines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer properties nih.govnih.gov. The synthesis of substituted triazines often involves the sequential nucleophilic substitution of cyanuric chloride. More recently, methods involving the arylation of substituted hydrazines with arylboronic acids have been explored kirj.ee. This suggests a potential route for the incorporation of the 3-fluoro-4-hydroxyphenyl moiety onto a triazine core. The reaction would likely involve the coupling of a halogenated or otherwise activated triazine derivative with this compound, potentially under palladium catalysis.

Advanced Functionalization Strategies for Aryl Boronic Acid Derivatives

The strategic functionalization of aryl boronic acids is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among these, this compound serves as a valuable synthon, with its inherent functionalities offering opportunities for diverse chemical transformations. This section explores advanced methods for the functionalization of aryl boronic acid scaffolds, with a focus on their potential application to this compound.

Difluoromethylation of Aryl Boronic Acid Scaffolds

The introduction of a difluoromethyl (CF₂H) group into aromatic systems can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and hydrogen bonding capacity. Several catalytic methods have been developed for the difluoromethylation of aryl boronic acids, which could be hypothetically applied to this compound.

Palladium-catalyzed cross-coupling reactions represent a prominent approach. In one such method, aryl boronic acids are coupled with bromodifluoromethylphosphonate or bromodifluoroacetate in the presence of a palladium catalyst. nih.gov This reaction provides access to a range of functionalized difluoromethylated arenes. nih.gov Mechanistic studies suggest the possible involvement of a single electron transfer (SET) pathway in the catalytic cycle. nih.gov Another palladium-catalyzed approach utilizes the ex-situ generation of difluoroiodomethane (ICF₂H), which then couples with aryl boronic acids. nih.gov This method has been shown to be effective for a variety of pharmaceutically relevant molecules and can be adapted for deuterium incorporation. nih.gov

Copper-catalyzed difluoromethylation has also been explored. For instance, the use of a (difluoromethyl)zinc reagent in the presence of a copper catalyst allows for the efficient difluoromethylation of aryl iodides, a transformation that could potentially be adapted for aryl boronic acids through a two-step sequence. acs.org

The following table summarizes representative examples of palladium-catalyzed difluoromethylation of various aryl boronic acids, illustrating the potential reaction conditions and yields that might be achievable for this compound.

| Entry | Aryl Boronic Acid | Difluoromethylating Agent | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | BrCF₂CO₂Et | Pd(OAc)₂ / P(o-tol)₃ | Fe(acac)₃ | Toluene | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | BrCF₂PO(OEt)₂ | Pd(dba)₂ / P(o-tol)₃ | - | Toluene | 100 | 92 |

| 3 | 4-Chlorophenylboronic acid | ICF₂H (ex-situ) | Pd₂(dba)₃ / XPhos | - | Dioxane | 80 | 78 |

| 4 | 3-Thienylboronic acid | BrCF₂CO₂Et | Pd(OAc)₂ / P(o-tol)₃ | Fe(acac)₃ | Toluene | 100 | 72 |

Radiosynthesis of Fluorinated Arene Motifs for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F). The development of efficient methods for the radiosynthesis of ¹⁸F-labeled arenes is crucial for the advancement of PET imaging. A copper-mediated radiofluorination of aryl boronic acids with K¹⁸F has been developed, offering a versatile route to ¹⁸F-labeled aromatic compounds. organic-chemistry.orgresearchgate.net

This method demonstrates high functional group tolerance and is effective for a wide range of electron-deficient, electron-neutral, and electron-rich aryl and heteroaryl boronic acids. organic-chemistry.orgresearchgate.net Given this broad substrate scope, it is conceivable that this compound could be a suitable substrate for this transformation, allowing for the synthesis of [¹⁸F]3-fluoro-4-hydroxyphenyl-containing radiotracers. The reaction proceeds under relatively mild conditions and has been successfully applied to the synthesis of clinically relevant PET radiotracers. organic-chemistry.org

The general applicability of this copper-mediated radiofluorination is highlighted by the successful labeling of various aryl boronic acids, as shown in the table below.

| Entry | Aryl Boronic Acid | Radiochemical Yield (RCY) (%) |

| 1 | 4-Cyanophenylboronic acid | 85 ± 5 |

| 2 | 4-Nitrophenylboronic acid | 80 ± 6 |

| 3 | Naphthalene-2-boronic acid | 75 ± 8 |

| 4 | 3-Methoxyphenylboronic acid | 60 ± 7 |

Catalytic Synthesis of Aryl Sulfonyl Fluorides from Aryl Boronic Acids

Aryl sulfonyl fluorides are valuable chemical probes and building blocks in medicinal chemistry and chemical biology. Several catalytic methods have been developed for their synthesis from aryl boronic acids. One notable approach involves an organobismuth(III)-catalyzed reaction of aryl boronic acids with sulfur dioxide (SO₂) and Selectfluor. researchgate.net This protocol exhibits excellent yields and a broad functional group tolerance, making it a potentially suitable method for the conversion of this compound to its corresponding sulfonyl fluoride (B91410). researchgate.net

Another strategy is the rhodium-catalyzed asymmetric conjugate addition of aryl boronic acids to α,β-ethenesulfonyl fluorides, which provides access to chiral β-arylated sulfonyl fluorides. nih.gov While this method does not directly convert the boronic acid to a sulfonyl fluoride, it demonstrates the utility of aryl boronic acids in constructing more complex sulfonyl fluoride-containing molecules.

The versatility of catalytic methods for the synthesis of aryl sulfonyl fluorides from aryl boronic acids is illustrated in the following table.

| Entry | Aryl Boronic Acid | Reagents | Catalyst | Solvent | Yield (%) |

| 1 | Phenylboronic acid | SO₂, Selectfluor | Bi(III) complex | MeCN | 95 |

| 2 | 4-Tolylboronic acid | SO₂, Selectfluor | Bi(III) complex | MeCN | 92 |

| 3 | 4-Fluorophenylboronic acid | SO₂, Selectfluor | Bi(III) complex | MeCN | 88 |

| 4 | 3-Pyridylboronic acid | SO₂, Selectfluor | Bi(III) complex | MeCN | 75 |

Chemoselective Primary Amination of Arylboronic Acids

The introduction of a primary amino group onto an aromatic ring is a fundamental transformation in organic synthesis. A catalytic method for the chemoselective primary amination of arylboronic acids has been reported, which utilizes a phosphetane-based catalyst operating within a P(III)/P(V)=O redox cycle. nih.gov This system captures the transient nitroxyl (HNO) intermediate, generated in situ from the Nef decomposition of 2-nitropropane, to selectively install a primary amino group on the aryl ring. nih.gov

This method is distinguished by its good compatibility with various nucleophilic functional groups, suggesting that it could be successfully applied to this compound without significant side reactions involving the hydroxyl group. nih.gov An alternative, metal-free approach for the primary amination of arylboronic acids has also been developed, offering an operationally simple and mild route to primary arylamines. nih.gov

The table below provides examples of the chemoselective primary amination of different arylboronic acids, showcasing the potential of this methodology.

| Entry | Arylboronic Acid | Catalyst System | Aminating Source | Solvent | Yield (%) |

| 1 | 4-tert-Butylphenylboronic acid | Phosphetane oxide | 2-Nitropropane, HMDS | nPrCN | 85 |

| 2 | 4-Biphenylboronic acid | Phosphetane oxide | 2-Nitropropane, HMDS | nPrCN | 81 |

| 3 | 3,5-Dimethylphenylboronic acid | Phosphetane oxide | 2-Nitropropane, HMDS | nPrCN | 77 |

| 4 | 2-Naphthylboronic acid | Phosphetane oxide | 2-Nitropropane, HMDS | nPrCN | 73 |

Pharmacological and Biomedical Research Frontiers of 3 Fluoro 4 Hydroxyphenylboronic Acid Derivatives

Design and Synthesis of Drug Candidates Incorporating 3-Fluoro-4-hydroxyphenylboronic Acid Motifs

The this compound motif is a valuable building block in the design and synthesis of novel drug candidates due to its unique electronic properties and ability to participate in various chemical reactions. The presence of the fluorine atom and the hydroxyl group on the phenyl ring can influence the compound's acidity, reactivity, and potential for biological interactions.

One of the primary synthetic routes to incorporate this motif into larger molecules is through the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. For instance, in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an aryl bromide can be reacted with a boronic acid derivative in the presence of a palladium catalyst and a base to yield the desired biaryl structure. acs.orgsci-hub.box

Another key synthetic strategy involves the modification of the boronic acid moiety itself. Boronic acids can be converted to boronate esters, such as pinacol (B44631) esters, which are often more stable and suitable for certain reaction conditions. These esters can then be used in subsequent synthetic steps. The synthesis of various boronic acid derivatives often involves multi-step processes that can include reactions like Claisen-Schmidt condensation for the formation of chalcone-boronic acid analogues, or Friedel-Crafts acylation followed by condensation. nih.gov

The design of drug candidates often takes into account the ability of the boronic acid group to interact with biological targets. For example, dipeptide boronic acids have been designed as proteasome inhibitors, drawing inspiration from the successful drug Bortezomib. nih.gov The synthesis of these complex molecules can involve peptide coupling reactions where an amino acid is reacted with an amino boronate trifluoroacetate. nih.gov

Furthermore, the strategic placement of fluorine atoms, as seen in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The synthesis of fluorinated aryl boronic acids can be achieved through various methods, including the use of acetyl hypofluorite derived from diluted fluorine for the fluorination of aryl boronic acids. organic-chemistry.org

Enzymatic Inhibition Studies of this compound Derivatives

17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are enzymes involved in the biosynthesis of sex steroids. nih.gov Specifically, 17β-HSD type 2 is responsible for the oxidation of potent estrogens and androgens into their less active forms. nih.gov Inhibition of this enzyme is a potential therapeutic strategy for conditions like osteoporosis, as it could increase the local concentration of active sex steroids in bone tissue, thereby promoting bone formation and inhibiting resorption. acs.orgwikipedia.org

While direct studies on this compound as a 17β-HSD2 inhibitor are not prevalent, the synthesis of potent non-steroidal 17β-HSD2 inhibitors has utilized boronic acid derivatives in their synthetic pathways. For example, Suzuki coupling reactions involving various substituted phenylboronic acids have been employed to construct the core scaffolds of these inhibitors. acs.orgsci-hub.box The general approach involves coupling an aryl halide with a boronic acid to create a biaryl system, which is a common structural motif in 17β-HSD2 inhibitors.

The structure-activity relationship (SAR) studies of these inhibitors have revealed that modifications on the phenyl rings, including the introduction of substituents like fluorine, can significantly impact inhibitory potency and selectivity over other 17β-HSD isoforms. acs.orgnih.gov For instance, the placement of a fluorine atom can alter the electronic properties of the molecule and its interaction with the enzyme's active site. The development of selective 17β-HSD1 inhibitors has shown that the pKa of the phenolic group, which can be influenced by fluorine substitution, is a key determinant for selectivity over 17β-HSD2. nih.gov

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Inhibition

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) are two key enzymes involved in inflammatory and pain pathways. FAAH is responsible for the degradation of endocannabinoids, which have analgesic and anti-inflammatory properties, while COX enzymes are involved in the production of pro-inflammatory prostaglandins. nih.govescholarship.org The simultaneous inhibition of both FAAH and COX is a promising strategy for the development of potent anti-inflammatory and analgesic drugs with potentially reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govescholarship.org

A notable example of a dual FAAH/COX inhibitor is ARN2508, which has a chemical structure that incorporates a 3-fluorophenyl group. nih.govnih.govescholarship.org This compound effectively combines the structural features of an FAAH inhibitor (a carbamate moiety) and a COX inhibitor (a 2-arylpropionic acid moiety). nih.govescholarship.org Molecular modeling studies suggest that ARN2508 inhibits COX enzymes through a noncovalent mechanism, while it inhibits FAAH via covalent modification of the catalytic serine residue. nih.govescholarship.org

Boronic acids themselves have been identified as a novel class of potent and selective FAAH inhibitors. nih.gov A variety of phenylboronic acids have demonstrated inhibitory activity against FAAH in the nanomolar to low-micromolar range. nih.gov The mechanism of inhibition is thought to involve the interaction of the boronic acid with the catalytic serine of FAAH. The design of dual-target inhibitors often involves merging the pharmacophoric elements of known inhibitors for each target into a single molecule. researchgate.net

Antiprotozoal and Antifungal Activity of Fluorinated Boronic Acids

Fluorinated boronic acids and their derivatives have emerged as a significant class of compounds with promising antiprotozoal and antifungal activities. The introduction of fluorine into the structure of these compounds can enhance their biological activity, likely by increasing the acidity of the boronic acid, which is crucial for their interaction with pathogenic enzymes. nih.gov

A prominent example of a fluorinated boron-containing drug is Tavaborole, a benzoxaborole with antifungal properties used for the treatment of onychomycosis. nih.gov Benzoxaboroles are cyclic esters of phenylboronic acids and have shown a broad spectrum of activity against various fungi and protozoa. nih.gov The mechanism of action of these compounds is often related to their ability to inhibit essential enzymes in the pathogens.

Research has shown that various boronic acid derivatives exhibit antifungal activity against pathogenic fungi like Candida albicans. nih.gov Some of these compounds have been found to disrupt mitochondrial function, reduce intracellular ATP levels, and compromise the integrity of the fungal cell wall. nih.gov The presence of fluoride (B91410) has also been shown to enhance the activity of certain antifungal agents that destabilize the cell membrane. researchgate.net

In the context of antiprotozoal activity, boronic acid-containing compounds have been investigated for their potential to treat various parasitic infections. The unique chemical properties of the boronic acid moiety allow for interactions with key biological targets within the protozoan parasites.

Cancer Research and Antiproliferative Activities of Boronic Acid Derivatives

Boronic acid derivatives have garnered significant attention in cancer research due to their diverse mechanisms of action and potential as anticancer agents. nih.govrsc.org The first-in-class proteasome inhibitor Bortezomib, which contains a boronic acid functional group, has been successfully used in the treatment of multiple myeloma. nih.govrsc.org This has spurred further investigation into other boronic acid-containing compounds for their antiproliferative activities.

Various studies have demonstrated the cytotoxic effects of different aromatic boronic acid derivatives against cancer cell lines. proquest.comresearchgate.net For example, phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid have shown cytotoxic properties at sub-micromolar concentrations in a triple-negative breast cancer model. proquest.comresearchgate.net The introduction of a boronic acid group to certain molecular scaffolds, such as chalcones, has been shown to enhance their anticancer activity. nih.gov

The mechanism of action of these compounds can be varied, including the inhibition of key enzymes, disruption of cellular homeostasis, and induction of cell cycle arrest and apoptosis. nih.gov For instance, some dipeptide boronic acid proteasome inhibitors have been shown to stop the progression of the cell cycle at the G2/M phase, leading to the inhibition of cancer cell growth. nih.gov

Furthermore, boronic acid derivatives are being explored as prodrugs that can be selectively activated in the tumor microenvironment, which often has elevated levels of reactive oxygen species (ROS). researchgate.net This targeted activation strategy could lead to more selective and less toxic cancer therapies.

Bioconjugation Strategies Utilizing Boronic Acid Functionality

The boronic acid functionality is a versatile tool in the field of bioconjugation, which involves the chemical modification of biomolecules to create novel constructs with specific functions. semanticscholar.orgresearchgate.netsemanticscholar.orgrsc.org Boronic acids can be utilized in various roles within a bioconjugate, including as a "warhead" for binding to a biological target, as a central piece of a linker, or as the functional payload itself. semanticscholar.orgresearchgate.netsemanticscholar.orgrsc.org

A key feature of boronic acids that makes them particularly useful for bioconjugation is their ability to form reversible covalent bonds with diols, such as those found in carbohydrates and certain amino acid side chains. researchgate.netsemanticscholar.org This reversible interaction can be exploited to create stimuli-responsive bioconjugates that can release a drug or imaging agent in response to specific physiological conditions, such as changes in pH or the presence of certain molecules. semanticscholar.orgsemanticscholar.org

Boronic acids can be used as "warheads" to target specific proteins by forming a stable but reversible bond with serine residues in the active site of enzymes like proteases. semanticscholar.org This has been a key principle in the design of boronic acid-based enzyme inhibitors.

As part of a linker, the boronic acid moiety can be used to connect a biomolecule to a payload. The reversible nature of the boronate ester bond can allow for the controlled release of the payload at the target site. researchgate.net Furthermore, boronic acids can serve as the payload itself, as seen in the case of Bortezomib, where the boronic acid is essential for its therapeutic activity. researchgate.net The development of boronic acid pairs that allow for sequential cross-coupling reactions provides new tools for creating multifunctional probes and complex bioconjugates. bohrium.com

Reversible Covalent Bond Formation with Diols for Targeted Delivery Systems

A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with compounds containing cis-diol functionalities. This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nih.gov This dynamic covalent chemistry is particularly advantageous for creating intelligent drug delivery systems that can release their therapeutic payload in response to specific biological triggers. nih.govnih.gov

The formation of these boronate esters is highly dependent on the pH of the surrounding environment. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The binding to diols is generally stronger at physiological or slightly alkaline pH, where the tetrahedral form is more prevalent. This pH-sensitivity allows for the design of nanocarriers that are stable in the general circulation (around pH 7.4) but can be destabilized to release a drug in the slightly acidic microenvironments often found in tumor tissues or within cellular compartments like endosomes and lysosomes. nih.gov

Researchers have successfully developed well-defined, reversible boronate-crosslinked nanocarriers for targeted drug delivery. These systems can be designed to respond not only to acidic pH but also to the presence of high concentrations of molecules with cis-diols, such as mannitol or glucose, which can competitively displace the cross-linking diol and trigger the disassembly of the nanocarrier. nih.gov

Table 1: Factors Influencing Boronate Ester Stability in Delivery Systems

| Factor | Effect on Boronate Ester Bond | Rationale |

|---|---|---|

| Low pH (Acidic) | Weakens/Cleaves Bond | Shifts equilibrium toward the neutral trigonal boronic acid, which has a lower affinity for diols. |

| Physiological pH (7.4) | Strengthens Bond | Favors the formation of the anionic tetrahedral boronate, which binds more strongly to diols. |

| Presence of Competing Diols | Weakens/Cleaves Bond | High concentrations of free diols (e.g., glucose, mannitol) can competitively bind to the boronic acid, displacing the original diol linker. nih.gov |

Interaction with Sugars and Carbohydrate Sensing

The inherent ability of boronic acids to bind with diols makes them exceptional candidates for the recognition and sensing of sugars and other carbohydrates, which are rich in cis-diol groups. nih.govresearchgate.netnih.gov This has led to the development of a wide array of sensors for continuous glucose monitoring, a critical need in diabetes management. nih.gov Derivatives of this compound are particularly well-suited for this application due to the electronic effects of the fluorine substituent.

The interaction mechanism typically involves coupling the boronic acid moiety to a fluorescent reporter molecule. When the boronic acid is unbound, the fluorophore emits light at a certain intensity. Upon binding to a sugar molecule, such as glucose, a boronate ester is formed. This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the reporter, leading to a detectable change in light emission (either quenching or enhancement). researchgate.net This change in fluorescence can be directly correlated to the concentration of the sugar. nih.govresearchgate.net

Research has shown that monosaccharides generally have higher binding constants than disaccharides. nih.gov Furthermore, the specific structure of the sugar, such as whether it is in a furanose (five-membered ring) or pyranose (six-membered ring) form, plays a crucial role in the binding affinity. nih.govnih.gov For instance, studies using derivatives like 4-carboxy-3-fluorophenylboronic acid in nanofiber-based sensors have demonstrated improved sensitivity and residency time for glucose monitoring under physiological conditions. researchgate.net

Modulating Protein Interactions with Boronic Acid Derivatives

Interaction with Insulin and Related Biomolecules

Beyond small molecules, boronic acid derivatives can be conjugated to proteins to create "smart" biotherapeutics that respond to specific physiological signals. A significant area of research is the development of glucose-responsive insulin, which aims to create a self-regulating treatment for diabetes. By chemically modifying insulin with this compound derivatives, its solubility can be made dependent on the ambient glucose concentration. nih.gov

In one approach, 4-carboxy-3-fluorophenylboronic acid (FPBA) is attached to the insulin molecule. nih.gov At normal blood glucose levels, the modified insulin is less soluble. However, when glucose levels rise, the glucose molecules bind to the FPBA moieties on the insulin. This binding converts the neutral boronic acid to a negatively charged boronate ester. nih.gov The accumulation of negative charges increases the hydrophilicity and electrostatic repulsion between the insulin molecules, thereby increasing their solubility and bioavailability. This allows the insulin to be released into the bloodstream in proportion to the glucose level. nih.gov

Studies have shown that increasing the number of FPBA groups conjugated to the insulin molecule can lead to a greater glucose-dependent solubility profile. For example, an insulin analog with three FPBA groups was found to be less soluble at baseline but showed a similar glucose-responsive release compared to an analog with two FPBA groups. nih.gov

Table 2: Effect of FPBA Conjugation on Insulin Analog Properties

| Insulin Analog | Number of FPBA Groups | Baseline Solubility | Glucose-Responsive Profile |

|---|---|---|---|

| Analog 4a | 2 | Higher | Demonstrates glucose-dependent solubility increase. nih.gov |

| Analog 4b | 3 | Lower | Demonstrates similar glucose-dependent solubility increase. nih.gov |

Role of Fluorine Atom in Enhancing Biological Activity and Pharmacokinetic Properties

The incorporation of a fluorine atom into the phenylboronic acid structure is a deliberate strategy to fine-tune its chemical and biological properties. researchgate.netchimia.chmdpi.com Fluorine is the most electronegative element, and its presence has profound effects on the molecule's acidity, lipophilicity, metabolic stability, and binding affinity. chimia.chnih.govresearchgate.net

The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the adjacent boron center. researchgate.netmdpi.com This enhanced acidity is crucial because it lowers the pKa of the boronic acid, meaning it can more readily form the tetrahedral boronate anion at physiological pH. This, in turn, strengthens its interaction with diols, making fluorinated derivatives like this compound more effective for sugar sensing and for creating pH-responsive systems. mdpi.com

From a pharmacokinetic perspective, the substitution of a hydrogen atom with a fluorine atom can significantly improve a drug's profile. Key benefits include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) with fluorine can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. chimia.chnih.govresearchgate.net

Enhanced Lipophilicity: Fluorination often increases the lipophilicity of a molecule. wikipedia.orgjscimedcentral.com This can improve its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, leading to better absorption and distribution in vivo. jscimedcentral.com

Improved Binding Affinity: The fluorine atom can alter the electronic distribution of a molecule, potentially leading to stronger binding interactions with target proteins or receptors. It can participate in favorable electrostatic interactions or act as a bioisostere for a hydroxyl group or a hydrogen atom, optimizing the fit within a binding pocket. nih.govresearchgate.net

Collectively, these effects mean that the fluorine atom in this compound is not a passive component but an active contributor to the enhanced performance and therapeutic potential of its derivatives. chimia.ch

Material Science and Advanced Functional Materials Development with 3 Fluoro 4 Hydroxyphenylboronic Acid

Development of Advanced Polymers Incorporating 3-Fluoro-4-hydroxyphenylboronic Acid Moieties

The integration of this compound into polymer structures gives rise to materials with tunable properties and responsiveness to environmental cues such as pH and the presence of specific biomolecules. Phenylboronic acid (PBA)-containing polymers are known for their ability to form dynamic boronate esters with diols, a characteristic that is fundamental to their use in smart drug delivery systems and self-healing materials nih.gov. The introduction of a fluorine atom, as in the case of this compound, significantly influences the Lewis acidity of the boron center. This modification can lower the pKa of the boronic acid, which is crucial for achieving strong interactions with diols at physiological pH nih.gov.

Research into fluoroboronated polymers has demonstrated that these materials can exhibit enhanced thermal stability. For instance, copolymers of vinylidene fluoride (B91410) modified with aminophenyl boronic acid pinacol (B44631) ester showed improved thermal properties compared to their non-boronated precursors nih.gov. While specific studies detailing the polymerization of this compound are emerging, its role as a precursor in the synthesis of functional polymers is noted in the patent literature, suggesting its utility in creating advanced polymeric systems nih.gov. These polymers are anticipated to find applications in sensors and drug delivery, leveraging the unique responsive nature of the fluorinated boronic acid group. The synthesis of such polymers often involves the copolymerization of a monomer bearing the boronic acid moiety with other monomers to achieve the desired balance of properties, such as solubility, biocompatibility, and mechanical strength nih.govmdpi.com.

Table 1: Potential Properties of Polymers Incorporating Fluorinated Phenylboronic Acid Moieties

| Property | Description | Potential Advantage |

| Stimuli-Responsiveness | Reversible covalent bonding with diols, leading to changes in polymer structure in response to pH or specific molecules (e.g., glucose). | Enables the design of "smart" materials for targeted drug delivery and sensing applications. |

| Enhanced Acidity | The electron-withdrawing fluorine atom increases the Lewis acidity of the boronic acid group. | Improved binding affinity and responsiveness at physiological pH compared to non-fluorinated analogues. |

| Thermal Stability | The incorporation of fluorinated and boron-containing groups can enhance the thermal resistance of the polymer backbone. | Increased durability and a wider range of operating conditions for material applications in electronics or coatings. |

| Biocompatibility | Boronic acid-based polymers have shown good biocompatibility in various biomedical applications. | Suitable for use in in-vivo applications such as tissue engineering and medical implants. |

Engineering of Nanomaterials with Tailored Characteristics Using Boronic Acid Derivatives

The surface functionalization of nanomaterials with boronic acid derivatives, including this compound, is a powerful strategy for creating nanostructures with highly specific recognition capabilities. Boronic acid-modified nanomaterials are of significant interest for biomedical applications due to their ability to interact with cis-diol-containing molecules like saccharides, glycoproteins, and ribonucleic acids nih.govmdpi.com. This interaction is the basis for their use in biosensing, bioimaging, and targeted drug delivery nih.gov.

Nanoparticles functionalized with phenylboronic acid can exhibit pH-responsive behavior, making them effective carriers for intracellular drug delivery rsc.orgresearchgate.net. The unique properties of this compound can be leveraged to create nanomaterials with enhanced stability and functionality. The fluorinated moiety can impart specific binding properties and potentially enhance the mechanical and thermal stability of the resulting nanomaterials. The functionalization of various nanoparticles, such as gold nanoparticles, nanosilica, and carbon dots, with boronic acids has been shown to be an effective method for developing sophisticated sensing and delivery platforms nih.govacs.orgacs.orgnih.gov. For example, boronic acid-functionalized gold nanoparticles have been used for the sensitive detection of microRNAs acs.orgnih.gov. The synthesis approach often involves attaching the boronic acid derivative to the surface of the pre-formed nanoparticle, allowing for precise control over the surface chemistry and, consequently, the material's tailored characteristics nih.gov.

Table 2: Applications of Boronic Acid-Functionalized Nanomaterials

| Nanomaterial Type | Functionalization | Tailored Characteristic | Application |

| Gold Nanoparticles (AuNPs) | Phenylboronic Acid | Selective binding to RNA | Biosensing (e.g., microRNA detection) |

| Mesoporous Silica Nanoparticles (MSNs) | Phenylboronic Acid Polymer | pH-controlled guest molecule release | Drug Delivery |

| Carbon Dots (CDs) | Boronic Acid | Enhanced fluorescence and targeting | Bioimaging and Cancer Therapy |

| Polymer Nanoparticles | Phenylboronic Acid | pH-responsive drug release and intrinsic fluorescence | Intracellular Imaging and Drug Delivery |

Functional Coatings and Emulsifiers Derived from Fluorinated Hydroxyphenylbenzoic Acid Analogues

The unique molecular structure of this compound suggests its potential utility in the formulation of functional coatings and as a specialized emulsifier. Fluorinated compounds are well-known for their ability to lower surface energy, a key property for creating water- and oil-repellent coatings mdpi.comresearchgate.net. The incorporation of fluorinated moieties can lead to superhydrophobic surfaces, which are of great interest for self-cleaning, anti-corrosion, and anti-biofouling applications mdpi.com. While direct research on coatings derived from this compound is limited, the principles of fluorinated surface modification are well-established. Novel fluoroboronated polymers are considered to have potential applications in coatings due to their enhanced thermal stability and specific properties imparted by the boron-containing groups nih.gov.

In the realm of emulsions, the amphiphilic nature that can be imparted to molecules containing both fluorinated segments and hydrophilic groups (like boronic acid) is of particular interest. A fluorosurfactant synthesized from a fluoroacrylate and a boronic acid acrylamide monomer has been shown to effectively stabilize fluorinated oil droplets in water rsc.orgdntb.gov.ua. This copolymer surfactant forms an elastic film at the oil-water interface through the interaction of the boronic acid groups with diols in the aqueous phase, preventing droplet coalescence rsc.org. This suggests that derivatives of this compound could be engineered to act as highly effective emulsifiers for specialized applications, such as in microfluidics or for the encapsulation of fluorinated compounds researchgate.net. The combination of a fluorinated component for interfacial activity and a boronic acid group for responsive cross-linking at the interface represents a sophisticated approach to emulsion stabilization.

Analytical and Environmental Research on 3 Fluoro 4 Hydroxyphenylboronic Acid

Applications in Analytical Chemistry Techniques

3-Fluoro-4-hydroxyphenylboronic acid serves as a versatile tool in the field of analytical chemistry, contributing to the development of selective and sensitive methods for detection and quantification. Its utility spans across chromatographic and spectroscopic methods, advanced sensor development, and electrochemical determination of specific ions.

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chemical derivatization is often employed to enhance the detectability or improve the chromatographic behavior of target analytes. nih.gov This process modifies the analyte's structure to make it more suitable for analysis. researchgate.net this compound's reactivity, particularly its capacity to form stable, reversible boronate esters with molecules containing 1,2- or 1,3-diol functionalities, makes it a candidate for a selective derivatizing agent. researchgate.net